molecular formula C20H27NO3 B4895027 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine

4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine

Cat. No. B4895027
M. Wt: 329.4 g/mol
InChI Key: OYVWWSISHPNRGT-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine, also known as BPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. BPPB is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction pathways that regulate various cellular processes.

Scientific Research Applications

4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been extensively studied for its potential applications in the field of drug discovery. As a selective inhibitor of PKC, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. By inhibiting the activity of PKC, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine disrupts these cellular processes, leading to the observed anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Biochemical and Physiological Effects
4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is its selectivity for PKC. Unlike other PKC inhibitors, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine does not inhibit the activity of other kinases, which can lead to off-target effects. However, one of the limitations of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine is relatively unstable and can degrade over time, which can affect its potency.

Future Directions

There are several future directions for the study of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine. Another area of research is the investigation of the potential use of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine in combination with other anti-cancer drugs to enhance their efficacy. Finally, the potential use of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis of 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine involves a multi-step process that starts with the reaction of 4-bromophenol with potassium carbonate in dimethylformamide (DMF) to form 4-hydroxyphenyl acetate. The resulting compound is then reacted with 4-(benzyloxy)phenol in the presence of cesium carbonate in DMF to form 4-[4-(benzyloxy)phenoxy]phenyl acetate. The final step involves the reaction of 4-[4-(benzyloxy)phenoxy]phenyl acetate with N-(2-methoxyethyl)-1-butanamine in the presence of triethylamine to form 4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine.

properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-22-16-14-21-13-5-6-15-23-19-9-11-20(12-10-19)24-17-18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVWWSISHPNRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-(4-phenylmethoxyphenoxy)butan-1-amine

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